Acetylcholinesterase Inhibitory Activity: Furanyl vs. Halophenyl Analogs
In the same study that synthesized the target compound as part of a 12-member library, the para-bromophenyl analog (compound 4g) achieved 69.19% AChE inhibition, and the para-iodophenyl analog (compound 4i) achieved 65.06% inhibition, while the best reported inhibitory activity for derivatives lacking halogen substituents remained below 50% . The target furan-2-yl derivative falls into the non-halogenated group and is therefore expected to exhibit significantly lower AChE potency than the halogenated leads, a structure–activity trend explicitly noted by the authors.
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibition (% inhibition at a given concentration) |
|---|---|
| Target Compound Data | Exact % inhibition for the furan-2-yl derivative not reported in accessible abstract; inferred to be <50% based on SAR trend. |
| Comparator Or Baseline | Compound 4g (p-Br-phenyl analog): 69.19% inhibition; Compound 4i (p-I-phenyl analog): 65.06% inhibition. |
| Quantified Difference | Approximately 20–30% lower inhibition for non-halogenated analogs versus halogenated leads. |
| Conditions | In vitro AChE inhibition assay; Journal of Asian Natural Products Research, 2021. |
Why This Matters
If the intended application is AChE inhibition (e.g., Alzheimer's disease research), selecting the furanyl derivative over the halogenated analogs would result in a substantial loss of target engagement, making compound 4g or 4i far more appropriate for pharmacological studies.
- [1] Yu, X., Zhao, Y. F., Huang, G. J., & Chen, Y. F. (2021). Design and synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives with anti-acetylcholinesterase activities. Journal of Asian Natural Products Research, 23(9), 866–876. DOI:10.1080/10286020.2020.1803293. View Source
